1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
1-(2,2,2-trifluoroethoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(9)2-10-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVPCBLAUAEINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-04-1 | |
| Record name | 1-(2,2,2-trifluoroethoxy)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique trifluoroethoxy group, which may enhance its biological activity. Understanding its biological properties is crucial for potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₁ClF₃NO
- Molecular Weight : Approximately 193.6 g/mol
- Chemical Structure : The compound features a propane backbone with an amine group attached to the first carbon and a trifluoroethoxy group on the third carbon.
Biological Activity
Research indicates that compounds containing trifluoroethyl or trifluoroethoxy groups can exhibit various biological activities:
- Anticonvulsant Activity : Analogues of similar structures have demonstrated potent anticonvulsant effects in various models, suggesting that this compound may possess similar properties .
- General Anesthetic Properties : Compounds with trifluoromethyl groups have shown potential as general anesthetics by reducing the minimum alveolar concentration (MAC) of other anesthetics without significant cardiovascular effects .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamide | Potent anticonvulsant | Exhibited minimal hemodynamic effects |
| 3-(Trifluoromethyl)propan-1-amine | Used in agrochemicals | Lacks ethoxy group |
| N-(Trifluoromethyl)propan-2-amine | Pharmaceutical applications | Different amine position |
Case Studies and Research Findings
- Antiproliferative Activity : A study on fluorinated compounds indicated that certain derivatives exhibited significant antiproliferative activity against lung and breast cancer cells. This suggests a potential for this compound in cancer therapeutics .
- Fluorinated Drug Development : The incorporation of trifluoromethyl groups has been linked to improved drug potency and selectivity in various pharmacological contexts. For instance, studies have shown that fluorinated compounds can enhance interactions with biological targets such as enzymes and receptors .
Scientific Research Applications
Medicinal Chemistry
The trifluoroethoxy group in this compound is significant for enhancing pharmacological properties. Research indicates that compounds containing trifluoromethyl groups often exhibit improved metabolic stability and biological activity. This makes 1-(2,2,2-trifluoroethoxy)propan-2-amine hydrochloride a candidate for developing new therapeutic agents targeting neurological disorders and cancer.
- Potential Drug Development : The structural features of this compound may allow it to interact favorably with biological targets, potentially leading to the development of novel drugs with enhanced efficacy and reduced side effects .
Biological Research
This compound has been studied for its interactions with various enzymes and receptors.
- Enzyme Inhibition Studies : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial in treating diseases characterized by dysregulated enzyme activity .
- Antimicrobial Activity : There are indications of moderate antibacterial properties associated with this compound. Further investigation could reveal its potential as a lead compound for developing new antibacterial agents.
Materials Science Applications
The unique properties of this compound also make it valuable in materials science.
- Polymer Production : Its chemical structure allows it to be used as a building block in synthesizing polymers and coatings. The incorporation of trifluoroethoxy groups can enhance the chemical resistance and thermal stability of these materials.
Case Study 1: Antibacterial Efficacy
In a study examining various compounds for antibacterial activity, this compound was included in a panel of tested substances. Results indicated moderate efficacy against certain bacterial strains, warranting further exploration into its mechanism of action and potential as an antibacterial agent.
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions found that this compound effectively inhibits specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in conditions where enzyme regulation is critical.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Comparisons
Key Observations :
Electron-Withdrawing Effects: The trifluoroethoxy group in the target compound increases electron withdrawal compared to ethoxy or methoxy analogs (e.g., 1-ethoxypropan-2-amine hydrochloride), leading to higher stability under acidic conditions . In contrast, trifluoromethyl-substituted amines (e.g., (S)-1,1,1-Trifluoropropan-2-amine hydrochloride) exhibit stronger electron withdrawal directly on the carbon chain, reducing basicity (pKa ~8.5 vs. ~10 for non-fluorinated amines) .
Aromatic fluorinated analogs (e.g., 1-(4-Fluorophenyl)propan-2-amine hydrochloride) show moderate logP values (~2.3), balancing blood-brain barrier penetration and renal clearance .
Stereochemical Considerations :
- Chiral analogs like (S)-1,1,1-Trifluoropropan-2-amine hydrochloride are critical for enantioselective synthesis, whereas the target compound lacks chiral centers, simplifying large-scale production .
Market and Regulatory Trends
- Discontinuation Issues : The target compound is listed as discontinued by CymitQuimica, contrasting with active markets for 1-(4-Fluorophenyl)propan-2-amine hydrochloride (projected CAGR 5.2% from 2020–2025) . This suggests shifting demand toward aryl-fluorinated amines in drug discovery.
- Regulatory Standing : Impurity standards like (2RS)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride () are tightly controlled under EP guidelines, highlighting the need for high-purity synthesis routes for fluorinated amines in pharmaceuticals .
Preparation Methods
Protecting Group Strategy and Coupling
A key method involves using a benzyl carbamate (CBZ) protecting group on the amine to control reactivity during coupling steps:
- A compound of formula 2 is reacted with a compound of formula 3 in the presence of a coupling reagent and base to yield an intermediate (formula 4).
- The intermediate undergoes hydrogenolysis (hydrogen in the presence of a catalyst such as Pd/C) to remove the CBZ group, yielding the free amine (formula 1).
- The free amine is then converted to the hydrochloride salt by treatment with an acid such as HCl.
This approach is outlined in EP2621894B1, which provides detailed reaction schemes and conditions.
Alternative Reductive Amination Approach
Another approach involves:
- Condensation of a suitable ketone or aldehyde precursor with 2,2,2-trifluoroethoxy-containing amine derivatives.
- In situ reduction of the imine intermediate using reducing agents such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.
- Subsequent acidification to obtain the hydrochloride salt.
This method is described in WO2021117057A1, where the process includes purification steps such as fractional distillation and crystallization to obtain high-purity crystalline hydrochloride salts.
Summary Table of Preparation Methods
Research Findings and Considerations
- The use of CBZ protecting groups allows selective and efficient synthesis of the target amine without side reactions.
- Catalytic hydrogenation is a mild and effective method for deprotection and reduction steps.
- The choice of solvents (hydrocarbons, ethers, alcohols) and bases affects reaction yields and purity.
- Crystallization conditions (temperature, solvent mixtures) are critical for obtaining desired polymorphs and particle sizes, which influence compound stability and handling.
- Alternative reductive amination methods provide flexibility depending on available starting materials and scale.
Q & A
Basic: What are the key synthetic routes and reaction conditions for synthesizing 1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common route includes reacting 2,2,2-trifluoroethyl derivatives with propan-2-amine precursors under controlled conditions. For example:
- Step 1: React 2,2,2-trifluoroethanol with a halogenating agent (e.g., PCl₃) to form 2,2,2-trifluoroethyl chloride.
- Step 2: Perform an SN2 reaction with propan-2-amine in anhydrous dichloromethane at 0–5°C to avoid side reactions.
- Step 3: Precipitate the hydrochloride salt by adding concentrated HCl in an inert atmosphere (N₂/Ar) .
Critical parameters include temperature control (<10°C), stoichiometric excess of propan-2-amine (1.5–2 eq.), and purification via recrystallization (ethanol/ether) to achieve >95% purity .
Basic: How does the hydrochloride salt form enhance the compound’s utility in experimental settings?
Methodological Answer:
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. For example:
- Solubility: The salt form increases water solubility by 3–5× compared to the free base, enabling stock solutions in PBS or saline (pH 4–6) .
- Stability: Protonation of the amine group prevents oxidative degradation, with a shelf life of >12 months at −20°C in desiccated conditions .
Advanced: How can researchers optimize reaction yields when introducing the trifluoroethoxy group?
Methodological Answer:
Yield optimization requires addressing steric and electronic challenges from the trifluoroethoxy group:
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems (water/dichloromethane).
- Microwave-assisted synthesis: Reduce reaction time from 24 hours to 2–4 hours at 80°C, improving yields by 15–20% .
- Monitoring: Employ TLC (silica gel, ethyl acetate/hexane 3:7) or inline FTIR to track intermediate formation and minimize byproducts .
Advanced: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include δ 4.3–4.5 ppm (triplet, -OCH₂CF₃) and δ 2.7–3.1 ppm (multiplet, propan-2-amine backbone) in DMSO-d6 .
- Mass Spectrometry (HRMS): Expected [M+H]+ at m/z 198.06 (C₅H₁₁F₃NO⁺) with isotopic peaks confirming chlorine in the salt form .
- HPLC-PDA: Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>98%); retention time ~8.2 min .
Advanced: How does the trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing trifluoroethoxy group (-OCH₂CF₃) reduces electron density at the adjacent carbon, enhancing susceptibility to nucleophilic attack. For example:
- Kinetics: Second-order rate constants (k₂) for SN2 reactions increase by 2–3× compared to non-fluorinated analogs.
- Steric effects: The bulky CF₃ group may hinder backside attack, favoring polar aprotic solvents (DMF, DMSO) to stabilize transition states .
Advanced: How can researchers reconcile discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in IC₅₀ values (e.g., enzyme inhibition assays) often arise from:
- Assay conditions: Standardize buffer pH (7.4 vs. 6.8) and ionic strength (150 mM NaCl).
- Salt dissociation: Pre-equilibrate the compound in assay buffers for 30 min to ensure consistent free base availability .
- Positive controls: Include reference inhibitors (e.g., rolipram for PDE4 assays) to validate experimental setups .
Advanced: What computational strategies are effective for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Docking studies: Use AutoDock Vina with homology models of target proteins (e.g., GPCRs) to map binding poses. The trifluoroethoxy group shows strong hydrophobic interactions in conserved pockets .
- MD simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, safety goggles, and fume hoods due to moderate toxicity (LD₅₀ ~200 mg/kg in rats) .
- Spill management: Neutralize with 5% sodium bicarbonate before disposal.
- Storage: Keep in amber vials under argon at −20°C to prevent hydrolysis .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline NIR spectroscopy to monitor reaction progress and adjust reagent feed rates in real time.
- Quality control: Use orthogonal methods (HPLC, Karl Fischer titration) to ensure residual solvents (<0.1% DCM) and water content (<1%) meet ICH guidelines .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
